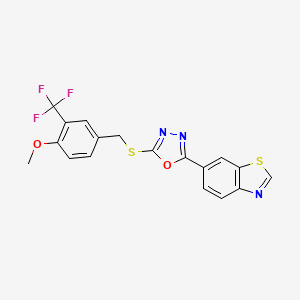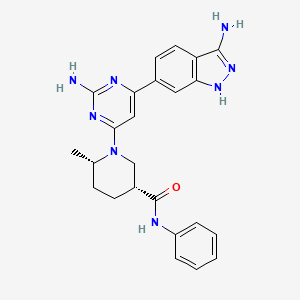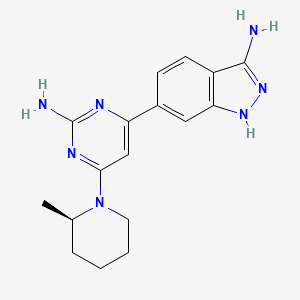
6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW577382 is a chemical compound known for its potential as a potent inhibitor of Protein Kinase Novel 3 (PKN3). This compound has been identified as a useful tool for studying the biology of PKN3, which is linked to various types of cancer, including pancreatic and prostate cancer, as well as T-cell acute lymphoblastic leukemia .
Preparation Methods
The synthesis of GW577382 involves the development of a small library of 4-anilinoquinolines. One of the key synthetic routes includes the identification of 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine as a potent inhibitor . The reaction conditions typically involve the use of oven-dried reaction vessels and a nitrogen atmosphere with dry solvents to ensure high yields and purity .
Chemical Reactions Analysis
GW577382 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GW577382 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Protein Kinase Novel 3.
Biology: It helps in understanding the role of Protein Kinase Novel 3 in various biological processes, including cell migration and angiogenesis.
Medicine: It has potential therapeutic applications in the treatment of cancers, such as pancreatic and prostate cancer, as well as T-cell acute lymphoblastic leukemia.
Industry: It can be used in the development of new drugs targeting Protein Kinase Novel 3.
Mechanism of Action
GW577382 exerts its effects by inhibiting Protein Kinase Novel 3. This inhibition occurs through the interaction with the catalytic domain of the kinase, which is homologous to protein kinase C family members. The inhibition of Protein Kinase Novel 3 affects various molecular targets and pathways, including the regulation of the actin cytoskeleton and angiogenesis .
Comparison with Similar Compounds
GW577382 is unique compared to other similar compounds due to its potent inhibition of Protein Kinase Novel 3. Similar compounds include other 4-anilinoquinolines, which also inhibit Protein Kinase Novel 3 but may differ in their potency and specificity. Some of these similar compounds include:
- 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
- Other 4-anilinoquinolines identified in the same library .
Properties
Molecular Formula |
C19H17F3N2O3 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C19H17F3N2O3/c1-25-16-9-12(10-17(26-2)18(16)27-3)24-15-6-7-23-14-5-4-11(8-13(14)15)19(20,21)22/h4-10H,1-3H3,(H,23,24) |
InChI Key |
ZUNCPEIOPMEIGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786166.png)
![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10786174.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)
![N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine](/img/structure/B10786205.png)
![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)

![({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B10786214.png)


